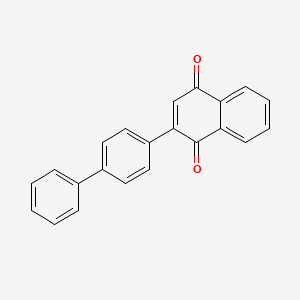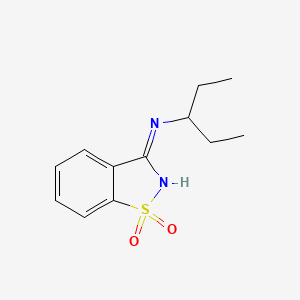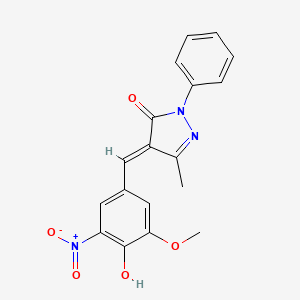![molecular formula C12H19NOS B6105993 2-[1-(3-thienylmethyl)-2-piperidinyl]ethanol](/img/structure/B6105993.png)
2-[1-(3-thienylmethyl)-2-piperidinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(3-thienylmethyl)-2-piperidinyl]ethanol, also known as TPE or TPE-OH, is a chemical compound that has gained interest in scientific research due to its potential therapeutic effects. TPE-OH is a derivative of the natural compound, thienorphine, which is a partial agonist of the mu-opioid receptor. TPE-OH has been found to have similar effects to thienorphine, but with lower potential for abuse and dependence.
Wirkmechanismus
2-[1-(3-thienylmethyl)-2-piperidinyl]ethanol-OH has been found to act as a partial agonist of the mu-opioid receptor, similar to thienorphine. However, this compound-OH has a lower intrinsic activity than thienorphine, which may contribute to its lower potential for abuse and dependence. This compound-OH also has activity at other receptors, including the delta-opioid receptor and the serotonin transporter.
Biochemical and Physiological Effects
This compound-OH has been found to have similar biochemical and physiological effects to other opioids, including analgesia, sedation, and respiratory depression. However, this compound-OH has a lower potential for abuse and dependence than other opioids, which may make it a safer alternative for pain management.
Vorteile Und Einschränkungen Für Laborexperimente
2-[1-(3-thienylmethyl)-2-piperidinyl]ethanol-OH has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor, which allows for more precise investigation of opioid receptor function. However, this compound-OH also has limitations, including its low solubility in water and its potential for non-specific effects at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-[1-(3-thienylmethyl)-2-piperidinyl]ethanol-OH. One area of interest is its potential as a treatment for pain, as it has been found to have analgesic effects with lower potential for abuse and dependence than other opioids. Another area of interest is its potential as a treatment for addiction, as it has been found to reduce cocaine self-administration in rats. Additionally, further investigation of this compound-OH's mechanism of action and its effects on other physiological systems, such as the immune system, may provide new insights into its therapeutic potential.
Synthesemethoden
2-[1-(3-thienylmethyl)-2-piperidinyl]ethanol-OH can be synthesized through a multi-step process involving the reaction of thienylmethyl chloride with piperidine, followed by reduction with sodium borohydride. The resulting product is then purified through column chromatography to obtain pure this compound-OH.
Wissenschaftliche Forschungsanwendungen
2-[1-(3-thienylmethyl)-2-piperidinyl]ethanol-OH has been investigated for its potential therapeutic effects in various areas of research. One study found that this compound-OH has analgesic effects in mice, with a potency similar to that of morphine but with less potential for tolerance and dependence. Another study found that this compound-OH has anti-inflammatory effects in rats, reducing paw edema and leukocyte infiltration. This compound-OH has also been investigated for its potential as a treatment for addiction, as it has been found to reduce cocaine self-administration in rats.
Eigenschaften
IUPAC Name |
2-[1-(thiophen-3-ylmethyl)piperidin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS/c14-7-4-12-3-1-2-6-13(12)9-11-5-8-15-10-11/h5,8,10,12,14H,1-4,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRRRWYYODKMGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-hydroxy-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6105920.png)

![4-hydroxybenzaldehyde [4-[(2-bromo-5-chloro-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6105932.png)
![2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B6105948.png)

![2-chloro-N'-[1-(2,5-dihydroxyphenyl)propylidene]benzohydrazide](/img/structure/B6105965.png)
![3-(benzyloxy)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6105969.png)

![1-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B6105987.png)
![2-(3-butenoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6105990.png)
![N-ethyl-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-N-(4-pyridinylmethyl)-3-piperidinamine](/img/structure/B6105998.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-4-sec-butyl-N-methylbenzenesulfonamide](/img/structure/B6106000.png)